
VH032-Peg6-6C-CL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound incorporates the VH032 based von Hippel-Lindau (VHL) ligand and a 6-unit polyethylene glycol (PEG) linker with a chlorine functional group for conjugation reactions . It is primarily used in the field of targeted protein degradation, specifically in the development of proteolysis-targeting chimeras (PROTACs).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of VH032-Peg6-6C-CL involves the conjugation of the VH032 ligand with a PEG linker and a chlorine functional group. The reaction typically requires the use of organic solvents such as dimethyl sulfoxide (DMSO) or ethanol, and may involve ultrasonic assistance to enhance solubility . The reaction conditions are carefully controlled to ensure the stability and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment to ensure consistency and efficiency. The compound is typically stored at -80°C, protected from light, and under nitrogen to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
VH032-Peg6-6C-CL undergoes various chemical reactions, including:
Substitution Reactions: The chlorine functional group allows for substitution reactions with other nucleophiles.
Conjugation Reactions: The PEG linker facilitates conjugation with other molecules, such as target proteins.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include organic solvents like DMSO and ethanol. Ultrasonic assistance is often employed to enhance solubility and reaction efficiency .
Major Products Formed
The major products formed from reactions involving this compound are typically conjugates with target proteins or other molecules, which are used in various scientific research applications .
Wissenschaftliche Forschungsanwendungen
VH032-Peg6-6C-CL has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in cell-based assays to induce the degradation of specific proteins, such as GFP-HaloTag7.
Medicine: Investigated for its potential in developing new therapeutic strategies for diseases involving protein dysregulation.
Industry: Utilized in the production of research reagents and tools for studying protein function and interactions
Wirkmechanismus
VH032-Peg6-6C-CL exerts its effects by inducing the degradation of target proteins through the ubiquitin-proteasome system. The compound binds to the VHL E3 ligase, which then recruits the target protein for ubiquitination and subsequent degradation by the proteasome . This mechanism allows for the selective degradation of specific proteins, making it a valuable tool in targeted protein degradation research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
VH032-PEG5-C6-Cl: Similar to VH032-Peg6-6C-CL but with a 5-unit PEG linker.
VH032-amine: A derivative of the VHL ligand with an amine functional group for conjugation.
Uniqueness
This compound is unique due to its 6-unit PEG linker and chlorine functional group, which provide specific advantages in conjugation reactions and targeted protein degradation applications. Its ability to induce the degradation of GFP-HaloTag7 in cell-based assays highlights its effectiveness and versatility .
Eigenschaften
Molekularformel |
C40H63ClN4O10S |
|---|---|
Molekulargewicht |
827.5 g/mol |
IUPAC-Name |
(2S,4R)-N-[(2S)-2-[[2-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-1-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C40H63ClN4O10S/c1-30-36(56-29-42-30)32-11-9-31(10-12-32)26-45-27-33(46)25-34(45)38(48)44-39(49)37(40(2,3)4)43-35(47)28-55-24-23-54-22-21-53-20-19-52-18-17-51-16-15-50-14-8-6-5-7-13-41/h9-12,29,33-34,37,46H,5-8,13-28H2,1-4H3,(H,43,47)(H,44,48,49)/t33-,34+,37-/m1/s1 |
InChI-Schlüssel |
XKOQBLMOFKMYPC-WYMKREKISA-N |
Isomerische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CN3C[C@@H](C[C@H]3C(=O)NC(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCCCCCCCl)O |
Kanonische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CN3CC(CC3C(=O)NC(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCCCCCCCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



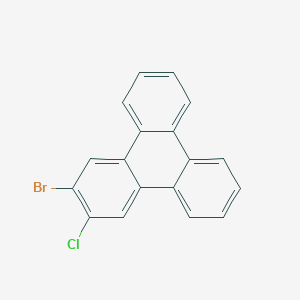
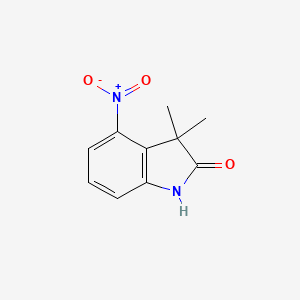
![4'-Bromo-2,7-di-tert-butyl-9,9'-spirobi[fluorene]](/img/structure/B13657724.png)
![4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B13657730.png)

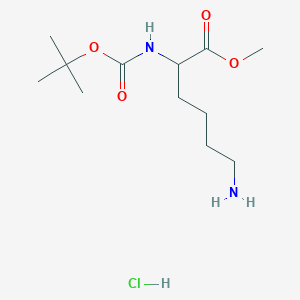

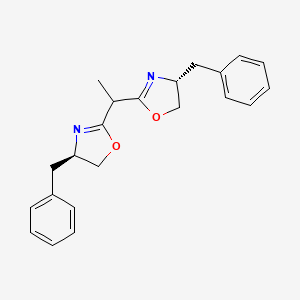

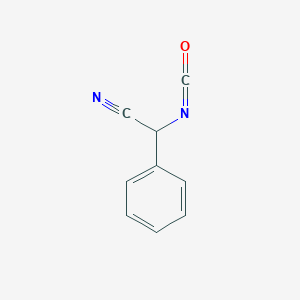
![6-Methoxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13657789.png)
![4-Chloroimidazo[1,2-a]quinoxaline-2-carboxylic acid](/img/structure/B13657794.png)
![(2S,5R)-6,6-dibromo-3,3-dimethyl-4,4,7-trioxo-4$l^{6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13657800.png)
